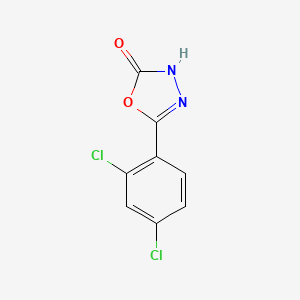

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

Descripción

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDMWXZZFKFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565118 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23767-45-5 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Hydrazides to 1,3,4-Oxadiazoles

A common approach involves the reaction of 2,4-dichlorobenzohydrazide with dehydrating agents or orthoesters to induce ring closure forming the 1,3,4-oxadiazole nucleus.

Typical procedure:

The hydrazide is refluxed with reagents such as triethyl orthoformate or triethyl orthoacetate in dry solvents (e.g., ethanol or acetonitrile) under inert atmosphere. This promotes cyclodehydration yielding the 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole intermediate.Example:

Treatment of 2,4-dichlorobenzohydrazide with triethyl orthochloroacetate leads to 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, which can be further transformed.

Synthesis via 1,3,4-Oxadiazole-2-thione Intermediates

Another route involves the preparation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione, which can be converted to the oxadiazol-2-ol.

-

- React 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol at reflux to form the 1,3,4-oxadiazole-2-thione intermediate.

- Acidify the reaction mixture to precipitate the thione compound.

- The thione can be converted to the oxadiazol-2-ol by hydrolysis or other substitution reactions.

Reaction conditions:

Reflux in ethanol for 6–8 hours, followed by acidification and extraction steps.

Direct Hydrolysis or Substitution to Obtain the Oxadiazol-2-ol

The 2-thione group in the oxadiazole ring can be hydrolyzed or substituted to yield the 2-ol derivative.

Hydrolysis:

Treatment of the 1,3,4-oxadiazole-2-thione with aqueous base or acid under controlled conditions can replace the sulfur atom with oxygen, forming the oxadiazol-2-ol.Alternative substitution:

Reaction with nucleophiles or oxidizing agents can also facilitate this transformation.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzoic acid hydrazide + triethyl orthochloroacetate, reflux in dry solvent | 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | Cyclization via orthoester |

| 2 | 2,4-Dichlorobenzoic acid hydrazide + CS2 + KOH, reflux in ethanol | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione | Formation of thione intermediate |

| 3 | Hydrolysis or substitution of thione intermediate | This compound | Conversion of thione to oxadiazol-2-ol |

Detailed Research Findings and Data

Yields and Physical Data

- The cyclization reactions typically afford yields in the range of 70–85% for the oxadiazole intermediates and derivatives.

- Melting points for related oxadiazole derivatives range from approximately 130°C to 185°C depending on substituents and purity.

- Infrared spectra confirm the formation of the oxadiazole ring with characteristic absorption bands:

Spectroscopic Characterization

- 1H NMR: Aromatic protons appear typically between 7.2–7.8 ppm, consistent with the dichlorophenyl substitution.

- IR Spectra: Confirm ring formation and functional groups as noted above.

- Mass Spectrometry: Confirms molecular weight consistent with this compound and intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization via orthoesters | 2,4-Dichlorobenzohydrazide | Triethyl orthochloroacetate | Reflux, dry solvent, inert atmosphere | 75–85 | Produces chloromethyl oxadiazole intermediate |

| Thione intermediate route | 2,4-Dichlorobenzohydrazide | Carbon disulfide, KOH | Reflux in ethanol, acidification | 70–80 | Forms oxadiazole-2-thione, precursor to oxadiazol-2-ol |

| Hydrolysis/substitution | Oxadiazole-2-thione | Acid/base or nucleophiles | Controlled hydrolysis | 65–75 | Converts thione to oxadiazol-2-ol |

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the significant applications of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol is its antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds exhibit potent antibacterial and antifungal activities. For instance, a study evaluated various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus, demonstrating strong inhibition of microbial growth . The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways, making it a promising candidate for developing new antimicrobial agents.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Strong inhibition | 10-50 |

| Staphylococcus aureus | Moderate inhibition | 20-100 |

| Candida albicans | Moderate inhibition | 25-75 |

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been explored extensively. For example, compounds based on the oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7 . The mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| HCT-116 | Strong cytotoxicity | 15 |

| MCF-7 | Moderate cytotoxicity | 20 |

| HeLa | Moderate cytotoxicity | 25 |

Anti-inflammatory Properties

Research indicates that certain oxadiazole derivatives can inhibit inflammatory pathways, particularly the NF-kB signaling pathway . This suggests potential therapeutic uses in treating inflammatory diseases.

Agricultural Applications

Beyond medicinal uses, this compound has applications in agriculture as a pesticide. Its effectiveness against various pests and pathogens makes it suitable for crop protection strategies. Studies have highlighted its ability to combat weeds and insects effectively while minimizing harm to beneficial organisms .

| Pest/Pathogen | Effectiveness |

|---|---|

| Weeds | High efficacy |

| Insects | Moderate efficacy |

| Bacterial pathogens | Significant inhibition |

Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives including this compound and evaluated their biological activities . The findings demonstrated that structural modifications could enhance antimicrobial and anticancer properties significantly.

Mecanismo De Acción

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It binds to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and organism involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of key analogues of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol:

Key Findings and Trends

- Substituent Effects on Bioactivity: The hydroxyl group at position 2 in the parent compound enables hydrogen bonding with kinase active sites, contributing to Rho kinase inhibition . Carboxylic acid derivatives (e.g., compound 11) exhibit enhanced potency due to ionic interactions with basic residues in enzymatic targets . N-Methylamine derivatives show selectivity against liver cancer (Hep-G2), likely due to improved solubility and cellular uptake .

Electronic and Steric Modifications :

- The 2,4-dichlorophenyl group provides strong electron-withdrawing effects, stabilizing the oxadiazole ring and enhancing interactions with hydrophobic enzyme pockets. Analogues with 4-chlorophenyl (e.g., compound in ) or 2-chlorophenyl (e.g., ) substituents show reduced activity, highlighting the importance of dihalogenation for optimal binding .

- Sulfonyl and sulfonic acid derivatives (e.g., compound 21 in ) exhibit lower activity compared to thioether intermediates, suggesting steric hindrance or reduced nucleophilicity at the sulfur atom .

Notes on Contradictions and Limitations

- describes a thiadiazole analogue (2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide), which, despite structural similarity, belongs to a different heterocycle class. Its bioactivity cannot be directly compared to oxadiazoles due to altered electronic properties .

- Some analogues (e.g., compound 20’) lack quantitative potency data, limiting conclusive structure-activity relationship (SAR) analysis .

Actividad Biológica

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, enzyme inhibition capabilities, and other relevant biological effects.

Chemical Structure

The molecular formula of this compound is CHClNO. Its structure features a dichlorophenyl group attached to an oxadiazole ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cancer types.

Case Studies and Research Findings

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were tested against various cancer cell lines. Among these, compounds with similar structures demonstrated significant growth inhibition percentages (GP) against cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with GP values exceeding 90% at concentrations as low as M .

- Molecular Docking Studies : Molecular docking studies indicated that this compound exhibits strong binding affinity to target proteins involved in cancer progression. For instance, it showed potential as an inhibitor of Notum carboxylesterase activity, which plays a role in the Wnt signaling pathway associated with tumor growth .

- Mechanism of Action : The compound has been implicated in inducing apoptosis in cancer cells. Flow cytometry assays revealed that it promotes apoptotic pathways in MCF-7 breast cancer cells by increasing p53 expression and activating caspase pathways .

Enzyme Inhibition Activity

This compound also demonstrates enzyme inhibition properties that may contribute to its therapeutic potential.

Acetylcholinesterase Inhibition

In a comparative study involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), derivatives of oxadiazoles were shown to possess IC values ranging from 5.80 µM to 40.80 µM against AChE. Notably, some analogues exhibited better inhibitory potential than the standard drug Donepezil .

Comparative Biological Activity Table

| Compound Name | IC (µM) | Target Enzyme/Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | Various Cancer Cell Lines | Anticancer |

| 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide | 0.420 ± 0.012 | Alkaline Phosphatase | Enzyme Inhibition |

| Benzoxazole-Oxadiazole Derivatives | 5.80 - 40.80 | AChE and BuChE | Enzyme Inhibition |

Q & A

Q. What are the key synthetic methodologies for 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol, and what challenges arise during its preparation?

Answer: The compound is synthesized via cyclization of 2,4-dichlorobenzohydrazide (3j ) with carbon disulfide (CS₂) in aqueous K₃PO₄, followed by treatment with propylene oxide. This two-step process yields the oxadiazole core with a 23% overall yield. Key challenges include:

- Low yield : Optimizing reaction time, temperature, and stoichiometry (e.g., molar ratios of CS₂ and propylene oxide) .

- Purification : Silica gel chromatography with 20% ethyl acetate/hexane is required to isolate the product .

- Intermediate stability : The hygroscopic nature of intermediates necessitates inert conditions during derivatization .

Q. Table 1: Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | CS₂, K₃PO₄, H₂O, reflux (106°C, 2 hr) | 23% (over 2 steps) | |

| O-Alkylation | t-Butyl 4-bromobutyrate, K₂CO₃, DMF (90°C, 1 hr) | 62% |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.75–7.37 ppm) and hydroxyl protons (δ 9.18 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (m/z 228.9 [M-H]⁻) .

- HPLC : Retention time (6.39 min) ensures purity (>95%) .

- X-ray crystallography : Derivatives exhibit π-π stacking (centroid distances 3.428–3.768 Å) and intramolecular hydrogen bonding, critical for understanding solid-state interactions .

Q. What are the known pharmacological activities of this compound?

Answer: Derivatives of this compound show:

Q. What safety protocols are recommended for handling this compound?

Answer:

- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Protective measures : Use nitrile gloves, fume hoods, and respiratory masks (e.g., NIOSH-certified N95) during synthesis .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can synthetic yield be improved, and what strategies resolve conflicting spectral data?

Answer:

- Yield optimization :

- Data contradictions :

Q. How do structural modifications influence bioactivity, and what computational tools predict binding modes?

Answer:

Q. Table 2: Structure-Activity Trends

| Derivative | Modification | IC₅₀ (ROCK1) | Reference |

|---|---|---|---|

| 11 | Butyric acid | 0.89 µM | |

| 13 | Thioacetic acid | 1.12 µM |

Q. What crystallographic insights explain stability and reactivity?

Answer:

- Intramolecular hydrogen bonding : Stabilizes the oxadiazole ring (C–H⋯O, 2.1 Å) and reduces susceptibility to hydrolysis .

- π-π interactions : Between dichlorophenyl and oxadiazole rings (3.428 Å) enhance thermal stability (decomposition >250°C) .

- Crystal packing : Monoclinic symmetry (space group C2/c) with Z = 8 suggests dense molecular packing, relevant for material science applications .

Q. How to address discrepancies in toxicity profiles across studies?

Answer:

- In vitro vs. in vivo differences : Use organ-on-chip models (e.g., lung/liver chips) to bridge gaps between cell-based assays (e.g., HepG2 IC₅₀) and rodent studies .

- Metabolite profiling : LC-HRMS identifies reactive metabolites (e.g., glutathione adducts) that may explain hepatotoxicity .

- Dose-dependent effects : Conduct OECD-compliant acute toxicity tests (OECD 423) to refine LD₅₀ values .

Q. Methodological Notes

- Experimental design : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., Taguchi method for reaction temperature and solvent ratios).

- Data validation : Cross-reference spectral data with Cambridge Structural Database (CSD) entries for analogous oxadiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.